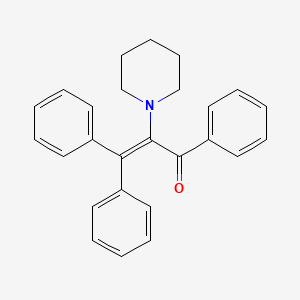
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The structure of this compound makes it a valuable molecule in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one can be achieved through a one-pot, three-component reaction. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction is solvent-free and catalyst-free, making it an environmentally friendly approach. The reaction conditions typically involve heating the reactants under microwave irradiation for a short period, resulting in high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation can be replaced with conventional heating methods, and the reaction can be carried out in large reactors. The solvent-free and catalyst-free nature of the reaction makes it cost-effective and reduces the environmental impact.
化学反応の分析
Types of Reactions
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the piperidine ring.
科学的研究の応用
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
作用機序
The mechanism of action of 1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but lacks the additional phenyl groups.
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: Another related compound with a similar core structure but different substituents
Uniqueness
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one is unique due to the presence of three phenyl groups, which can enhance its biological activity and chemical reactivity. The additional phenyl groups may also contribute to its stability and solubility, making it a valuable compound for various applications.
生物活性
1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one, also known by its CAS number 13118-13-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for this compound is C26H25NO, with a molecular weight of approximately 367.48 g/mol. Key physical properties include:
- Density : 1.126 g/cm³
- Boiling Point : 526°C at 760 mmHg
- Flash Point : 199.4°C
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties which can protect cells from oxidative stress.
- Cytotoxicity : Studies suggest that it may induce cell death in certain cancer cell lines through mechanisms such as apoptosis and ferroptosis, which is characterized by lipid peroxidation and iron dependency.
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in cancer progression and other diseases.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The compound was tested against colorectal carcinoma (HCT116) and epidermoid carcinoma (HEP2) cells. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 5.4 |
| HEP2 | 4.8 |
Mechanistic Studies
Further mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway. Western blot analysis showed increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), indicating a shift towards apoptosis in treated cells.
Ferroptosis Induction
Recent investigations highlighted the role of this compound in inducing ferroptosis in cancer cells. Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. The compound was found to inhibit glutathione peroxidase 4 (GPX4), an enzyme crucial for preventing lipid peroxidation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Mechanism of Action | IC50 (µM) |
|---|---|---|
| 1-(4-Amino-3-(4-(phenoxy)-phenyl)-pyrazolo[3,4-d]pyrimidin) | Enzyme Inhibition | 6.0 |
| 3-(Triazol-1-yl)piperidinylprop-2-en-1-one | Receptor Binding | 7.5 |
特性
CAS番号 |
13118-13-3 |
|---|---|
分子式 |
C26H25NO |
分子量 |
367.5 g/mol |
IUPAC名 |
1,3,3-triphenyl-2-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C26H25NO/c28-26(23-17-9-3-10-18-23)25(27-19-11-4-12-20-27)24(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-3,5-10,13-18H,4,11-12,19-20H2 |
InChIキー |
OCNWMVRYVDJNDA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















